molecular formula C13H9NOS B11877339 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one CAS No. 646058-78-8

1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one

Cat. No.: B11877339
CAS No.: 646058-78-8
M. Wt: 227.28 g/mol
InChI Key: BSVZVINYRUNSBA-UHFFFAOYSA-N
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Description

1-(Naphtho[2,3-d]thiazol-6-yl)ethanone is a heterocyclic compound that features a thiazole ring fused to a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

CAS No.

646058-78-8

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

1-benzo[f][1,3]benzothiazol-6-ylethanone

InChI

InChI=1S/C13H9NOS/c1-8(15)9-2-3-10-6-13-12(14-7-16-13)5-11(10)4-9/h2-7H,1H3

InChI Key

BSVZVINYRUNSBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC3=C(C=C2C=C1)SC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone can be synthesized through a multi-step process involving the formation of the thiazole ring and its subsequent fusion to the naphthalene structure. One common method involves the reaction of 2-aminothiazole with a naphthalene derivative under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(Naphtho[2,3-d]thiazol-6-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis or disrupt cancer cell proliferation .

Comparison with Similar Compounds

Biological Activity

1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex heterocyclic structure, which contributes to its biological properties. The compound has a molecular formula of C13H9NOS and a molecular weight of 229.28 g/mol. Its structural features include a naphthalene ring fused with a thiazole moiety, which is known to enhance biological activity.

PropertyValue
Molecular FormulaC13H9NOS
Molecular Weight229.28 g/mol
CAS Number646058-78-8
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase.
MechanismDescription
Enzyme InhibitionInhibits enzymes critical for cell survival
ROS GenerationInduces oxidative stress leading to cell death
Cell Cycle ArrestCauses arrest at G2/M phase

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